molecular formula B4Na2O7<br>Na2B4O7 B074020 Boric acid, sodium salt CAS No. 1333-73-9

Boric acid, sodium salt

Cat. No. B074020
Key on ui cas rn: 1333-73-9
M. Wt: 201.2 g/mol
InChI Key: UQGFMSUEHSUPRD-UHFFFAOYSA-N
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Patent
US06215029B1

Procedure details

m-Chloroperbenzoic acid (MCPBA), a mixture of sodium borate and trifluoroacetic acid or a mixture of acetic anhydride and H2O2 is preferably used for the oxidation. If desired, a commercially available wetting agent can additionally be added to the oxidizing agent. The reaction times lie in a wide range and range from about 0.5 to about 15 hours, preferably 1 to 8 hours. The reaction temperature ranges from −20 to about 100° C., preferably from 0 to about 85° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium borate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]([O:10][OH:11])=[O:9])[CH:3]=1.B([O-])([O-])[O-].[Na+].[Na+].[Na+].FC(F)(F)C(O)=O.C(OC(=O)C)(=O)C.OO>>[CH:3]1[C:4]([C:8]([O:10][OH:11])=[O:9])=[CH:5][CH:6]=[CH:7][CH:2]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
sodium borate
Quantity
0 (± 1) mol
Type
reactant
Smiles
B([O-])([O-])[O-].[Na+].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
a commercially available wetting agent can additionally be added to the oxidizing agent
CUSTOM
Type
CUSTOM
Details
The reaction times
CUSTOM
Type
CUSTOM
Details
ranges from −20 to about 100° C., preferably from 0 to about 85° C.

Outcomes

Product
Details
Reaction Time
4.5 (± 3.5) h
Name
Type
Smiles
C1=CC=CC=C1C(=O)OO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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